molecular formula C14H19N3O2S B399247 N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide

N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide

Cat. No.: B399247
M. Wt: 293.39g/mol
InChI Key: ZQYZADVXQODNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide is a synthetic organic compound with a molecular formula of C14H19N3O4S2 This compound is known for its unique chemical structure, which includes an acetylamino group, a phenyl ring, and a carbamothioyl group attached to a 3-methylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide typically involves the following steps:

    Formation of the Acetylamino Group: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)phenyl.

    Introduction of the Carbamothioyl Group: The acetylated product is then reacted with thiophosgene (CSCl2) to introduce the carbamothioyl group, forming 4-(acetylamino)phenyl isothiocyanate.

    Coupling with 3-Methylbutanamide: Finally, the isothiocyanate intermediate is coupled with 3-methylbutanamide under mild conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide
  • N-{[4-(acetylamino)sulfonyl]phenyl}carbamothioyl-3-methylbutanamide
  • N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39g/mol

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-3-methylbutanamide

InChI

InChI=1S/C14H19N3O2S/c1-9(2)8-13(19)17-14(20)16-12-6-4-11(5-7-12)15-10(3)18/h4-7,9H,8H2,1-3H3,(H,15,18)(H2,16,17,19,20)

InChI Key

ZQYZADVXQODNQY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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